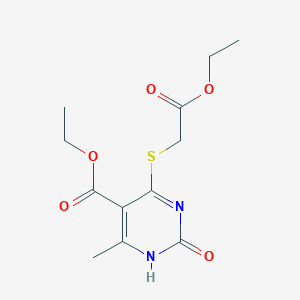

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

説明

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a thioether-linked 2-ethoxy-2-oxoethyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl ester at position 4.

特性

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-4-18-8(15)6-20-10-9(11(16)19-5-2)7(3)13-12(17)14-10/h4-6H2,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNKQKOREXGVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=O)NC(=C1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the reaction of 2-ethoxy-2-oxoethyl sulfanyl derivatives with pyrimidine carboxylates under controlled conditions. The reaction is often carried out in an alcohol/benzene medium in the presence of sodium ethylate, yielding the target compound in significant yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

化学反応の分析

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

科学的研究の応用

Ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

作用機序

The mechanism of action of Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dihydropyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations at Position 4

Target Compound :

- Substituent : (2-ethoxy-2-oxoethyl)thio group.

- Impact : The thioether linkage introduces moderate lipophilicity, while the ethoxycarbonyl moiety may enhance metabolic stability compared to simpler alkylthio groups.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ():

- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substituent: 4-Bromophenyl with a thioxo (C=S) group at position 2.

Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

- Substituent : 2,4-Dimethoxyphenyl.

- Impact : Methoxy groups improve solubility via electron donation and may enhance bioavailability .

生物活性

Ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS Number: 899727-19-6) is a synthetic compound that has garnered interest for its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₆S₂ |

| Molecular Weight | 440.5 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant antimicrobial properties. A study involving thiazolidinone derivatives demonstrated that various synthesized compounds showed moderate-to-good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activities. For instance, certain derivatives have shown promising results against various cancer cell lines, including TK-10 and HT-29 cells. These studies highlighted the importance of specific functional groups in enhancing cytotoxicity and selectivity towards cancer cells .

The proposed mechanism of action for the biological activities of this compound involves the modulation of key cellular pathways. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and altering membrane potentials .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of ethyl derivatives against a range of pathogens. The results indicated that certain modifications to the ethyl group significantly enhanced antibacterial activity compared to the parent compound. -

Cytotoxicity Assays :

In vitro assays demonstrated that ethyl 4-((2-ethoxy-2-oxoethyl)thio)-6-methyl derivatives exhibited selective cytotoxicity against cancer cell lines, with IC50 values suggesting potent anticancer potential.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with a Biginelli-like condensation or thioether formation. Key steps include:

- Thioether linkage formation : Reacting a pyrimidine precursor with 2-ethoxy-2-oxoethylthiol under inert conditions (N₂ atmosphere) to prevent oxidation .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency, while ethanol/water mixtures aid in recrystallization .

- Catalysts : Sodium acetate or glacial acetic acid is used to protonate intermediates, accelerating cyclization .

- Temperature control : Refluxing at 80–100°C for 8–10 hours optimizes yield (e.g., 78% yield reported in analogous syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。